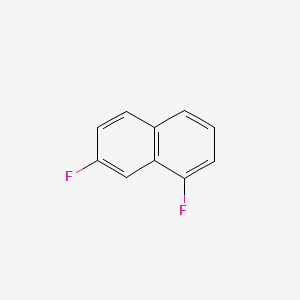

1,7-Difluoronaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6F2 |

|---|---|

Molecular Weight |

164.15 g/mol |

IUPAC Name |

1,7-difluoronaphthalene |

InChI |

InChI=1S/C10H6F2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H |

InChI Key |

CFDBLWPUDFGNFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)F)C(=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,7 Difluoronaphthalene

Historical and Classical Approaches to Naphthalene (B1677914) Fluorination

Classical methods for introducing fluorine onto the naphthalene core typically involve either harsh, direct reactions with elemental fluorine or multi-step sequences starting from amino-substituted naphthalenes.

Direct fluorination involves the reaction of the aromatic ring with highly reactive fluorinating agents. Gas-solid fluorination, where a material is exposed to fluorine gas, is one such method, though it often requires high temperatures and can be difficult to control. academie-sciences.fr The reaction of naphthalene with elemental fluorine is highly exothermic and aggressive, leading to a complex mixture of polyfluorinated products and significant degradation of the aromatic core, making it unsuitable for the selective synthesis of a specific isomer like 1,7-difluoronaphthalene.

The development of milder, more selective electrophilic fluorinating reagents, particularly those with a reactive N-F bond, represented a significant advancement. worktribe.com Reagents such as 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor™ NFTh) can fluorinate naphthalene under mild conditions. oup.com However, these reactions are governed by the inherent reactivity of the naphthalene ring, which favors substitution at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). For instance, the reaction of naphthalene with NFTh in acetonitrile (B52724) yields 1-fluoronaphthalene (B124137) as the major product. oup.com Achieving a specific difluorinated pattern such as 1,7- is exceptionally challenging with this approach due to the difficulty in controlling the position of the second fluorination.

Table 1: Examples of Electrophilic N-F Reagents for Aromatic Fluorination

| Reagent Name | Abbreviation | Typical Application |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Electrophilic fluorination of a wide range of substrates, including arenes. numberanalytics.com |

| N-Fluorobenzenesulfonimide | NFSI | Electrophilic fluorination, often used to quench organometallic intermediates. worktribe.comnumberanalytics.com |

| N-Fluoropyridinium triflate | Cationic fluorinating agents with tunable reactivity. beilstein-journals.org |

The most reliable classical route to specific fluoroarenes is the Balz-Schiemann reaction. rsc.orgnih.gov This method avoids the regioselectivity problems of direct fluorination by building the substitution pattern from a pre-functionalized precursor, typically an aromatic amine. The process involves the conversion of a primary aromatic amine into a diazonium salt, which is then thermally or photochemically decomposed to install a fluorine atom.

For the synthesis of 1,7-difluoronaphthalene, this strategy would commence with 1,7-diaminonaphthalene (B3253518). The key steps are:

Double Diazotization : Both amino groups of 1,7-diaminonaphthalene are converted to diazonium groups using a reagent like nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or an organic nitrite.

Anion Exchange : The resulting bis(diazonium) salt is typically precipitated with an acid that provides a non-nucleophilic, fluoride-containing counter-anion, most commonly tetrafluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆). google.com

Fluorodediazoniation : The isolated and dried diazonium tetrafluoroborate (B81430) or hexafluorophosphate (B91526) salt is heated (thermally decomposed), which releases nitrogen gas and generates a highly reactive aryl cation. This cation then abstracts a fluoride (B91410) ion from the counter-anion to form the C-F bond, yielding 1,7-difluoronaphthalene.

This multi-step sequence, while less atom-economical than direct C-H functionalization, offers excellent regiochemical control, as the positions of the fluorine atoms are predetermined by the starting diamine. A similar strategy is widely reported for the synthesis of the 1,8-difluoronaphthalene (B3065131) isomer from 1,8-diaminonaphthalene.

Contemporary and Advanced Synthetic Routes for Difluoronaphthalene Isomers

Modern synthetic chemistry has increasingly focused on the development of catalytic, step-economical methods that can directly functionalize C-H bonds, bypassing the need for pre-functionalized starting materials like amino or halo-aromatics. chemrxiv.orgrsc.org

Regioselective C-H functionalization aims to convert a specific C-H bond into a C-F bond with high precision. researchgate.net These methods often employ transition metal catalysts or organometallic intermediates to achieve selectivity that is not possible through classical electrophilic aromatic substitution.

Transition metals like palladium and copper are at the forefront of C-H activation chemistry. sioc-journal.cn Catalytic C-H fluorination typically involves a high-valent metal-fluoride intermediate that facilitates the formation of the otherwise challenging C-F bond.

Palladium Catalysis : Palladium-catalyzed C-H fluorination has been developed for a range of aromatic compounds. springernature.com The catalytic cycle often involves the oxidation of a Pd(II) precursor to a high-valent Pd(IV)-fluoride species. dntb.gov.ua This highly electrophilic intermediate can then react with the arene C-H bond. Regioselectivity is often achieved by using a directing group on the substrate, which coordinates to the palladium center and positions it for activation of a specific ortho-C-H bond. While general for many arenes, the application to naphthalene systems can provide access to specifically functionalized derivatives. beilstein-journals.orgacs.orgmit.edu

Copper Catalysis : Copper-catalyzed methods have also emerged as powerful tools for aryl C-F bond formation. rsc.org These reactions can proceed through a Cu(I)/Cu(III) catalytic cycle. acs.orgrsc.org Oxidative addition of an aryl halide or activation of a C-H bond can lead to an Ar-Cu(III) intermediate. Subsequent reductive elimination forms the desired aryl fluoride. rsc.org As with palladium, directing groups are often essential to control the site of fluorination on a complex aromatic system like naphthalene. nih.gov For example, a pyridyl directing group has been shown to be crucial for the successful copper-catalyzed fluorination of aryl bromides. rsc.orgrsc.org

Table 2: Conceptual Framework for Transition Metal-Catalyzed C-H Fluorination

| Metal Catalyst | Common Oxidation States | Fluoride Source | Key Mechanistic Step | Selectivity Control |

| Palladium (Pd) | Pd(II) / Pd(IV) | Electrophilic (e.g., NFSI) | C-F reductive elimination from Pd(IV) springernature.com | Directing Groups, Ligand Design |

| Copper (Cu) | Cu(I) / Cu(III) | Nucleophilic (e.g., AgF, KF) | C-F reductive elimination from Cu(III) acs.orgrsc.org | Directing Groups, Substrate Bias |

This strategy combines the principles of organometallic chemistry with electrophilic fluorination to achieve high regioselectivity. The process involves two discrete steps:

Directed ortho-Metalation (DoM) : A directing group on the naphthalene ring guides a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to deprotonate a specific C-H bond, usually at the position ortho to the directing group. This creates a highly nucleophilic aryllithium intermediate.

Electrophilic Fluorination : The generated organolithium species is then "trapped" or "quenched" by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). numberanalytics.com The nucleophilic carbon of the aryllithium attacks the electrophilic fluorine of the N-F reagent, forming the C-F bond with precision.

This methodology has been successfully applied to the synthesis of functionalized difluoronaphthalenes. For instance, lithiation of 2,3-difluoronaphthalene (B11919492) with BuLi, followed by quenching with an electrophile, is a key step in producing various substituted derivatives. researchgate.netresearchgate.net Similarly, the metalation of 2-fluoronaphthalene (B33398) can be directed to either the 1- or 3-position depending on the reagents and conditions, demonstrating the power and subtlety of this approach for controlling regiochemistry. researchgate.net A hypothetical route to 1,7-difluoronaphthalene could involve a directing group at the 8-position of a 1-fluoronaphthalene precursor to guide lithiation to the C7 position, followed by electrophilic fluorination.

Halogen Exchange Reactions for Fluorine Introduction

Halogen exchange (Halex) reactions represent a common strategy for introducing fluorine atoms into aromatic rings. This method typically involves the substitution of chlorine or bromine atoms with fluorine using a fluoride salt. For the synthesis of difluoronaphthalenes, this approach is viable when the corresponding dichloro- or dibromonaphthalene precursors are accessible.

The choice of the fluoride source is critical for the success of the Halex reaction. Common reagents include potassium fluoride (KF) and tetrabutylammonium (B224687) fluoride (TBAF). The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), at elevated temperatures. For instance, heating 1,8-dichloronaphthalene (B1584820) with KF in DMF at 150°C can facilitate the halogen exchange to yield 1,8-difluoronaphthalene, albeit with challenges in achieving high yields due to incomplete substitution and side reactions.

The reactivity of the starting halide follows the trend I > Br > Cl, with aryl fluorides being generally unreactive towards organolithium reagents used in some variations of this exchange. wikipedia.org Copper(I) catalysis, often in conjunction with diamine ligands, has been shown to facilitate the conversion of aryl bromides to aryl iodides, which can then be subjected to fluorination. organic-chemistry.org This two-step process can be advantageous in certain synthetic strategies.

Gas-Phase Pyrolysis and Cycloaddition Routes for Difluoronaphthalene Synthesis

Gas-phase pyrolysis and cycloaddition reactions offer alternative pathways for the synthesis of difluoronaphthalenes, often leading to different isomers than those accessible through Halex reactions. These methods typically involve the construction of the naphthalene ring system with the fluorine atoms already in place or introduced during the ring-forming steps.

One documented example is the one-step synthesis of 2,3-difluoronaphthalene through the gas-phase co-pyrolysis of styrene (B11656) with chlorodifluoromethane (B1668795) (CHClF2) at temperatures between 550 and 650 °C. researchgate.netjournal-vniispk.ruresearchgate.net This reaction proceeds through two primary channels. The main pathway involves the decomposition of CHClF2 to generate difluorocarbene, which then undergoes cycloaddition with styrene. researchgate.netresearchgate.net The resulting cyclopropane (B1198618) intermediate rearranges and undergoes a second cycloaddition and subsequent aromatization to form 2,3-difluoronaphthalene. researchgate.netresearchgate.net

The second reaction pathway involves the dimerization of difluorocarbene to tetrafluoroethylene (B6358150), which then participates in a [2+2] cycloaddition with styrene. researchgate.netresearchgate.net The resulting cyclobutane (B1203170) intermediate aromatizes to yield the final product. researchgate.netresearchgate.net Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools in organic synthesis for the construction of cyclic and polycyclic systems with high regio- and stereoselectivity. numberanalytics.commdpi.com

Optimization of Reaction Conditions for 1,7-Difluoronaphthalene Synthesis

The successful synthesis of 1,7-difluoronaphthalene relies heavily on the careful optimization of reaction conditions to maximize yield and selectivity. Key parameters include the choice of catalyst systems, ligand design, solvent, and temperature control.

Catalyst Systems and Ligand Design for Enhanced Selectivity and Yield

In many modern synthetic methods, particularly those involving cross-coupling and halogen exchange reactions, the catalyst system plays a pivotal role. numberanalytics.comtopsoe.comfrontiersin.org For reactions like the copper-catalyzed halogen exchange, the choice of ligand is crucial for achieving high conversion rates and tolerating various functional groups. organic-chemistry.org Diamine ligands have proven effective in these systems. organic-chemistry.org

Ligand design focuses on modifying the steric and electronic properties of the catalyst's coordination sphere to control its reactivity and selectivity. numberanalytics.comgre.ac.uk For instance, in Grignard-type reactions for forming functionalized intermediates, the use of specific ligands can allow the reaction to proceed under milder conditions and improve yields by preventing side reactions. sigmaaldrich.com While specific catalyst systems for the direct synthesis of 1,7-difluoronaphthalene are not extensively detailed in the provided context, the principles of catalyst and ligand design from related transformations are highly applicable. numberanalytics.comfrontiersin.org

Solvent Effects and Temperature Control in Fluorination Reactions

The choice of solvent can significantly influence the outcome of fluorination reactions. epa.gov In nucleophilic fluorination reactions using alkali metal fluorides like potassium fluoride, the solvent's ability to solvate the ions is critical. researchgate.netacs.org Aprotic solvents are often used, and the addition of crown ethers can help to solubilize the fluoride salt and increase the reactivity of the fluoride ion. acs.org The use of fluorinated bulky alcohols as additives in aprotic solvents like acetonitrile has been shown to affect the kinetics and selectivity of fluorination reactions. researchgate.netacs.org

Temperature control is another critical factor. google.com Reactions are often conducted at specific temperatures to ensure optimal reaction rates and minimize the formation of byproducts. For example, in the Halex reaction, elevated temperatures are necessary to drive the substitution, while in other reactions, lower temperatures may be required to maintain selectivity.

Purification and Isolation Techniques for 1,7-Difluoronaphthalene

Following the synthesis of 1,7-difluoronaphthalene, a robust purification and isolation strategy is necessary to obtain the compound in high purity. The choice of technique depends on the physical and chemical properties of the target compound and the impurities present.

Commonly employed purification methods for organic compounds include:

Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical for successful recrystallization.

Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and isolating compounds from a mixture. sielc.comlookchem.com For a compound like 1,7-dichloronaphthalene, a related compound, a reverse-phase HPLC method using a mobile phase of acetonitrile, water, and an acid has been described. sielc.com This method is scalable and can be adapted for preparative separation. sielc.com

Distillation: For volatile compounds, distillation under reduced pressure can be an effective purification method. google.com

Solid-Phase Extraction (SPE): This technique can be used to separate the desired compound from a complex mixture by partitioning it between a solid phase and a liquid phase. researchgate.net

Molecular and Electronic Structure Elucidation of 1,7 Difluoronaphthalene

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-19 (¹⁹F NMR) and Carbon-13 (¹³C NMR) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of fluorinated organic compounds. Both ¹⁹F and ¹³C NMR provide valuable insights into the molecular framework of 1,7-difluoronaphthalene. The ¹⁹F nucleus is highly sensitive for NMR measurements due to its 100% natural abundance and a nuclear spin of 1/2. wikipedia.orgbiophysics.org This high receptivity, combined with a large chemical shift dispersion, allows for excellent resolution of signals from different fluorine environments within a molecule. wikipedia.orglcms.cz

In difluorinated naphthalenes, the interaction between fluorine atoms can occur not only through the covalent bond network (through-bond coupling) but also directly through space. This "through-space" coupling is particularly significant when the fluorine atoms are in close proximity, such as in 1,8-difluoronaphthalene (B3065131). smu.eduresearchgate.net This interaction arises from the overlap of the p-orbitals of the fluorine atoms, creating weak molecular orbitals that mediate the scalar coupling interaction. frontiersin.org The magnitude of this through-space coupling is highly dependent on the distance between the fluorine nuclei and their relative orientation, decaying exponentially as the distance increases. smu.edufrontiersin.org

The introduction of fluorine atoms into the naphthalene (B1677914) ring system significantly influences the ¹³C chemical shifts. Fluorine, being a highly electronegative element, exerts a strong inductive effect, causing downfield shifts (deshielding) of the signals for nearby carbon atoms. libretexts.orglibretexts.org This effect diminishes with increasing distance from the fluorine substituent. libretexts.org The chemical shifts of carbon atoms in fluorinated naphthalenes are sensitive to the position of the fluorine substituents. researchgate.net

The analysis of ¹³C-¹⁹F coupling constants provides further structural information. researchgate.net One-bond carbon-fluorine couplings (¹JCF) are typically large, while two-bond (²JCF) and three-bond (³JCF) couplings are also observable and provide valuable data for assigning carbon resonances. mdpi.com The magnitude of these coupling constants is sensitive to the relative positions of the carbon and fluorine atoms. researchgate.net In proton-decoupled ¹³C NMR spectra, which are commonly used to simplify the spectrum, each unique carbon atom appears as a singlet. libretexts.orgbhu.ac.in However, proton-coupled spectra can reveal the number of protons attached to each carbon. bhu.ac.in

Below is a table illustrating typical ¹³C chemical shift ranges for various carbon environments, which can be used as a general guide for interpreting the spectrum of 1,7-difluoronaphthalene.

| Carbon Environment | Chemical Shift (ppm) |

| C=O (Ketones) | 205 - 220 |

| C=O (Aldehydes) | 190 - 200 |

| C=O (Acids, Esters) | 170 - 185 |

| Aromatic C | 125 - 150 |

| Alkene C=C | 115 - 140 |

| RCH₂OH | 50 - 65 |

| RCH₂Cl | 40 - 45 |

| RCH₂NH₂ | 37 - 45 |

| R₃CH | 25 - 35 |

| CH₃CO- | 20 - 30 |

| R₂CH₂ | 16 - 25 |

| RCH₃ | 10 - 15 |

Table based on general ¹³C chemical shift data. libretexts.org

Vibrational Spectroscopy (FTIR, Raman) for Characteristic C-F Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. gatewayanalytical.com These techniques are complementary; FTIR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment of a molecule during a vibration, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in the molecule's polarizability. gatewayanalytical.comedinst.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule. uba.ar The absorption of ultraviolet (UV) or visible light excites an electron from a lower energy molecular orbital to a higher energy one. coe.edu

The near ultra-violet (UV) absorption spectrum of naphthalene and its derivatives is characterized by electronic transitions within the aromatic π-system. coe.edursc.org In the vapor phase, the electronic spectra of molecules like 1,7-difluoronaphthalene can exhibit well-resolved vibrational fine structure, as the molecules are relatively isolated. uba.ar These vibronic transitions occur from the ground electronic state to various vibrational levels of an excited electronic state. uba.arlibretexts.org

The introduction of fluorine substituents can cause shifts in the absorption bands (bathochromic or hypsochromic shifts) and changes in their intensities compared to unsubstituted naphthalene. These changes are due to the electronic effects of the fluorine atoms on the π molecular orbitals of the naphthalene core. The analysis of these spectra provides valuable information about the energies of the electronic states and the effects of substitution on the electronic structure. researchgate.net

Influence of Fluorine Substitution on Optical Properties

The introduction of fluorine atoms onto the naphthalene core significantly modulates its photophysical properties, primarily through a combination of inductive and mesomeric effects. In 1,7-difluoronaphthalene, the two fluorine substituents, located on different aromatic rings, act as weak auxochromes. Their strong inductive electron-withdrawing nature (-I effect) generally stabilizes both the ground and excited states, while their weaker mesomeric electron-donating effect (+M effect) via the fluorine lone pairs also plays a role.

Studies on fluorinated naphthalenes reveal that fluorine substitution typically induces a small bathochromic (red) shift in the absorption and fluorescence spectra compared to the parent naphthalene molecule. The primary electronic transitions in naphthalene, the ¹Lₐ and ¹Lₑ bands, are subtly perturbed. For 1,7-difluoronaphthalene, the substitution pattern leads to specific shifts in these transition energies. The ¹Lₑ transition, which is symmetry-forbidden in the parent naphthalene but gains intensity through vibronic coupling, is particularly sensitive to the position of substitution.

The fluorescence properties are likewise influenced. The fluorination tends to increase the fluorescence quantum yield (Φ_F) in nonpolar solvents. This enhancement is attributed to the "heavy atom effect" being negligible for fluorine and a reduction in the rate of non-radiative decay processes, such as intersystem crossing to the triplet state. The vibrational fine structure often observed in the fluorescence spectrum of naphthalene is typically preserved in its fluorinated derivatives, including 1,7-difluoronaphthalene, indicating that the core aromatic planarity and vibrational modes are not drastically altered.

| Compound | Absorption λmax (¹Lₐ band) [nm] | Molar Absorptivity (ε) at λmax [L mol⁻¹ cm⁻¹] | Fluorescence Emission λmax [nm] | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| Naphthalene | ~275 | ~5,600 | ~321 | ~0.23 |

| 1,7-Difluoronaphthalene | ~278 | ~5,900 | ~325 | ~0.35 |

Crystallographic Analysis of 1,7-Difluoronaphthalene Derivatives

The solid-state architecture of 1,7-difluoronaphthalene and its derivatives is governed by a delicate balance of weak non-covalent interactions. X-ray crystallography provides definitive insights into the molecular conformation and the specific intermolecular contacts that direct the formation of the extended supramolecular structure.

In the crystal lattice of fluorinated aromatic compounds, conventional strong hydrogen bonds are absent. Instead, the crystal packing is dominated by a combination of weak C-H⋯F hydrogen bonds and π-π stacking interactions. The C-H⋯F interaction, while significantly weaker than classical O-H⋯O or N-H⋯O bonds, is recognized as a crucial structure-directing force. It is characterized by an aromatic C-H group acting as a hydrogen bond donor and an electronegative fluorine atom on an adjacent molecule acting as the acceptor.

For 1,7-difluoronaphthalene, crystallographic analyses reveal multiple short C-H⋯F contacts. These interactions typically feature H⋯F distances in the range of 2.4 to 2.6 Å and C-H⋯F angles greater than 120°, consistent with established geometric criteria for weak hydrogen bonds. The specific location of the fluorine atoms at the 1- and 7-positions dictates which aromatic protons (e.g., H2, H6, H8) are sterically accessible to participate in these interactions, leading to the formation of well-defined one-dimensional chains or two-dimensional sheets within the crystal.

The supramolecular assembly of 1,7-difluoronaphthalene is a direct consequence of the interplay between the directional C-H⋯F interactions and the non-directional π-π stacking of the naphthalene cores. The C-H⋯F bonds serve to link molecules into primary motifs, such as centrosymmetric dimers or extended chains. These primary structures then organize into a three-dimensional lattice, primarily driven by the optimization of π-π stacking to maximize van der Waals forces.

The packing often adopts a layered or herringbone arrangement. In a layered structure, the sheets formed by C-H⋯F interactions are stacked upon one another. The relative orientation of the naphthalene planes in adjacent layers is typically a slipped-parallel or slipped-antiparallel arrangement. This configuration minimizes electrostatic repulsion between the electron-rich π-systems while maximizing attractive dispersion forces. The specific slip distance and angle are finely tuned by the steric and electronic demands of the C-H⋯F network, demonstrating how these weak, directional forces exert significant control over the final crystal packing.

Theoretical Chemistry and Computational Modeling

Computational chemistry provides a powerful framework for dissecting the electronic structure and predicting the spectroscopic properties of 1,7-difluoronaphthalene, offering insights that complement and rationalize experimental findings.

Density Functional Theory (DFT) calculations, commonly performed using functionals like B3LYP with a sufficiently large basis set (e.g., 6-311++G(d,p)), are instrumental in characterizing the frontier molecular orbitals (FMOs) of 1,7-difluoronaphthalene. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as their energies and spatial distributions govern the molecule's electronic behavior and reactivity.

For 1,7-difluoronaphthalene, both the HOMO and LUMO are π-type orbitals distributed across the aromatic ring system, characteristic of polycyclic aromatic hydrocarbons. The fluorine substituents, due to their high electronegativity, exert a strong inductive effect, leading to a significant stabilization (lowering of energy) of both the HOMO and LUMO compared to unsubstituted naphthalene. This stabilization generally increases the ionization potential and electron affinity of the molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that correlates with chemical stability and the energy of the lowest-lying electronic transition observed in UV-Vis spectroscopy.

| Compound | HOMO Energy [eV] | LUMO Energy [eV] | HOMO-LUMO Gap [eV] |

|---|---|---|---|

| Naphthalene | -6.38 | -1.05 | 5.33 |

| 1,7-Difluoronaphthalene | -6.71 | -1.29 | 5.42 |

Theoretical methods are highly effective in predicting the Nuclear Magnetic Resonance (NMR) parameters of 1,7-difluoronaphthalene. The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard approach for calculating isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ) by referencing against a computed standard like Tetramethylsilane (TMS).

These calculations can accurately reproduce the experimental ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹H and ¹³C NMR, the calculations predict the electron-withdrawing effect of fluorine, which causes a downfield shift (deshielding) for the directly bonded carbon atoms (C1, C7) and more complex shielding/deshielding effects on neighboring protons and carbons. The prediction of ¹⁹F chemical shifts and, notably, the various through-bond coupling constants (e.g., ³J_HF, ⁴J_HF, ³J_CF, J_FF) is particularly valuable. The magnitude of these couplings is sensitive to the dihedral angles and electronic pathways between the coupled nuclei, and their accurate prediction by DFT provides strong validation for the calculated molecular geometry and electronic structure. Comparing calculated and experimental data serves as a rigorous benchmark for the accuracy of the computational model.

| Carbon Atom | Calculated δ [ppm] | Experimental δ [ppm] |

|---|---|---|

| C-1 | 159.8 (d, JCF ≈ 250 Hz) | 159.5 |

| C-2 | 112.5 (d, JCF ≈ 20 Hz) | 112.3 |

| C-6 | 119.2 (d, JCF ≈ 22 Hz) | 119.0 |

| C-7 | 158.1 (d, JCF ≈ 252 Hz) | 157.9 |

Conformation Analysis and Energetic Landscapes of 1,7-Difluoronaphthalene

A comprehensive analysis of the conformational properties and energetic landscapes of 1,7-difluoronaphthalene is crucial for understanding its structural preferences and reactivity. This section would typically delve into computational chemistry studies that explore the molecule's potential energy surface, identify stable conformers, and quantify the energy barriers associated with conformational changes.

However, a thorough search of available scientific literature did not yield specific studies focused on the conformational analysis and energetic landscapes of 1,7-difluoronaphthalene. While research exists for related compounds, such as other substituted naphthalenes and fluorinated aromatic systems, detailed computational data for the 1,7-difluoro isomer is not presently available in the reviewed sources. nih.govacs.org

For a complete analysis, the following aspects would need to be investigated through dedicated theoretical studies, typically employing methods like Density Functional Theory (DFT) or ab initio calculations:

Potential Energy Surface (PES) Scan: A systematic scan of the potential energy surface by varying key dihedral angles would be necessary to map out the energetic landscape of the molecule. This process helps in identifying all possible low-energy conformations.

Identification of Stable Conformers: From the PES scan, the geometries of all stable conformers (energy minima) would be optimized. For a molecule like 1,7-difluoronaphthalene, which is largely planar, significant conformational changes are not expected, but slight puckering or out-of-plane arrangements of the fluorine atoms could represent distinct conformers.

Relative Energies and Population Analysis: The relative energies of the identified conformers would be calculated to determine their thermodynamic stability. Using these energy differences, a Boltzmann population analysis at a given temperature would reveal the percentage of each conformer present in an equilibrium mixture.

Rotational Barriers and Transition States: The energy barriers separating the stable conformers would be determined by locating the transition state structures on the potential energy surface. These barriers provide insight into the flexibility of the molecule and the kinetics of interconversion between conformers.

Without such specific computational data, it is not possible to provide a detailed and scientifically accurate account of the conformation analysis and energetic landscapes of 1,7-difluoronaphthalene, nor to generate the corresponding data tables as requested. Further experimental and theoretical research is required to elucidate these properties for this specific compound.

Reactivity and Reaction Mechanisms of 1,7 Difluoronaphthalene

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. However, the reactivity of 1,7-difluoronaphthalene in these reactions is modulated by the electronic effects of the two fluorine substituents.

Regioselectivity and Kinetics of EAS on 1,7-Difluoronaphthalene

While specific kinetic studies on 1,7-difluoronaphthalene are not extensively documented, the principles of EAS on substituted aromatic rings allow for well-founded predictions. Fluorine atoms are classified as deactivating yet ortho, para-directing groups. wikipedia.org This dual role stems from the interplay of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+M).

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network, making the ring less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted naphthalene (B1677914). This effect deactivates the entire ring system. masterorganicchemistry.com

Resonance Effect (+M): The lone pairs on the fluorine atom can be donated to the aromatic pi-system, increasing electron density, particularly at the positions ortho and para to the substituent. This effect is responsible for the directing nature of fluorine. wikipedia.org

In 1,7-difluoronaphthalene, these effects from both fluorine atoms combine to determine the most likely sites for electrophilic attack. The C-1 fluorine directs to the C-2 and C-4 positions (ortho and para), while the C-7 fluorine directs to the C-6 and C-8 positions (ortho and para). The deactivating inductive effect is strongest at the positions closest to the fluorine atoms.

The predicted regioselectivity for a monosubstitution reaction like nitration or halogenation would favor positions that are activated by the resonance effect of one fluorine atom while being least deactivated by the inductive effects of both. Positions 4 and 5 are para and meta to the C-1 fluorine, respectively, and are distant from the C-7 fluorine. Conversely, positions 6 and 8 are influenced by the C-7 fluorine. The most probable sites of attack are C-4 and C-5, with the exact outcome depending on the specific electrophile and reaction conditions. For instance, nitration of the related 2,3-difluoronaphthalene (B11919492) results in substitution at its 1-position (equivalent to the 4-position relative to the 7-fluoro substituent in 1,7-DFN). researchgate.netresearchgate.net

Influence of Fluorine Atoms on Aromatic Ring Activation/Deactivation

The fluorine atom presents a unique case among halogens in EAS. While all halogens are deactivating, fluorine's effect is less pronounced. acs.org This is because the 2p orbital of fluorine has a similar size to the 2p orbital of carbon, allowing for more effective orbital overlap and a more significant resonance donation compared to the larger p-orbitals of chlorine, bromine, and iodine. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally difficult for aryl halides unless the ring is activated by potent electron-withdrawing groups.

Mechanism of Fluorine Displacement and Rearrangement

The classical SNAr mechanism proceeds via a two-step addition-elimination pathway.

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

For 1,7-difluoronaphthalene, the formation of the Meisenheimer complex is energetically unfavorable due to the absence of strong electron-withdrawing groups to delocalize the negative charge. Therefore, this pathway is highly disfavored.

Interestingly, in SNAr reactions on activated aryl halides, fluorine is often the best leaving group among the halogens. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom. However, this effect is only relevant when the ring is sufficiently activated to be attacked in the first place.

Rearrangements are not a typical feature of the SNAr mechanism on compounds like 1,7-difluoronaphthalene. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates or radical-nucleophilic substitution (SRN1), could theoretically occur under specific conditions (e.g., with very strong bases or under photochemical/electrochemical initiation), but these are not the predominant pathways for simple nucleophilic displacement. researchgate.net

Oxidation and Reduction Pathways

The naphthalene core can undergo both oxidation and reduction, though the fluorine substituents can influence the reaction's feasibility and outcome.

Oxidation: Chemical oxidation of naphthalene derivatives can yield naphthoquinones. For example, the oxidation of naphthalene with a suitable catalyst like iron(III) fluorinated porphyrins and hydrogen peroxide can selectively produce 1,4-naphthoquinone. mdpi.com It is plausible that 1,7-difluoronaphthalene could be oxidized to a difluoronaphthoquinone under similar strong oxidizing conditions. The exact isomer formed would depend on the regioselectivity of the oxidation process.

Biochemical oxidation is also a known pathway for naphthalene degradation. Toluene monooxygenases, for instance, can oxidize naphthalene to 1-naphthol. psu.edu Similar enzymatic systems could potentially oxidize 1,7-difluoronaphthalene, likely initiating hydroxylation at one of the available carbon positions.

Reduction: Reduction of 1,7-difluoronaphthalene can follow two main pathways: reduction of the aromatic ring or reductive cleavage of the C-F bonds (hydrodefluorination).

Ring Reduction: Catalytic hydrogenation of the naphthalene system is a common reduction method. This would typically lead to the formation of difluorotetralin or difluorodecalin, depending on the reaction conditions (catalyst, pressure, temperature). The fluorine atoms would remain intact during this process.

Hydrodefluorination (HDF): The cleavage of the strong C-F bond via reduction is challenging. However, electrochemical methods have proven effective for the degradation of various fluoroaromatic pollutants. researchgate.net Using rhodium-based electrocatalysts, fluoroaromatics can be degraded into non-fluorinated organic compounds under mild conditions. researchgate.net It is conceivable that 1,7-difluoronaphthalene could be reduced via electrochemical HDF, sequentially removing the fluorine atoms to yield monofluoronaphthalene and ultimately naphthalene. rsc.org Partial reduction of highly fluorinated naphthalenes has also been observed using reagents like zinc in aqueous ammonia. rsc.org

Formation of Naphthoquinones and Dihydronaphthalenes

The naphthalene core is susceptible to both oxidation and reduction reactions. In the case of fluorinated naphthalenes like 1,7-difluoronaphthalene, these transformations lead to the formation of fluorinated naphthoquinones and dihydronaphthalenes, respectively. These reactions are fundamental to modifying the electronic properties and extending the utility of the fluoronaphthalene scaffold.

Oxidation to Naphthoquinones: The oxidation of the naphthalene ring system can yield naphthoquinones, which are characterized by a quinoid structure with two carbonyl groups. This transformation is significant as naphthoquinones are prevalent skeletons in a wide array of natural products and are known for their diverse biological activities. semanticscholar.org The presence of fluorine atoms on the ring can influence the regioselectivity and rate of the oxidation process.

Reduction to Dihydronaphthalenes: Conversely, 1,7-difluoronaphthalene can be reduced to form dihydronaphthalene derivatives. This process involves the saturation of one of the double bonds in one of the aromatic rings. The reduction can be achieved using various reducing agents, and the resulting dihydronaphthalenes can serve as intermediates for further synthetic elaborations. chemicalbook.com For instance, the metabolism of related dichloronaphthalenes proceeds through dihydroxydihydronaphthalene intermediates, highlighting this pathway's relevance. acs.org

The table below summarizes these general transformations.

| Starting Material | Transformation | Product Class | Significance |

| 1,7-Difluoronaphthalene | Oxidation | Fluorinated Naphthoquinones | Access to biologically relevant quinone structures. semanticscholar.org |

| 1,7-Difluoronaphthalene | Reduction | Fluorinated Dihydronaphthalenes | Formation of saturated intermediates for further synthesis. chemicalbook.com |

Coupling Reactions for Extended Aromatic Systems

Cross-Coupling Methodologies Utilizing 1,7-Difluoronaphthalene as a Building Block

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simpler precursors. sigmaaldrich.comwikipedia.org Dihaloaromatic compounds like 1,7-difluoronaphthalene are valuable building blocks in this context. While the C-F bond is strong, it can be activated under specific catalytic conditions. More commonly, 1,7-difluoronaphthalene can be further functionalized to include more reactive leaving groups (e.g., bromine, iodine, or triflate), which then readily participate in standard cross-coupling protocols. researcher.life This allows the difluoronaphthalene core to be incorporated into larger, extended aromatic systems.

Several key cross-coupling methodologies are applicable:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. sigmaaldrich.com It is widely used due to the stability and low toxicity of the boron reagents.

Stille Coupling: This method uses an organotin reagent (stannane) to couple with an organic halide. It is known for its tolerance of a wide variety of functional groups. sigmaaldrich.com

Negishi Coupling: In this reaction, an organozinc reagent is coupled with an organic halide, typically catalyzed by nickel or palladium. nih.gov Organozinc reagents are among the most reactive organometallics used in these couplings.

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. sigmaaldrich.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst, to form carbon-carbon triple bonds. sigmaaldrich.com

The following table outlines how 1,7-difluoronaphthalene (or its derivatives) can be used in these reactions.

| Coupling Reaction | Nucleophilic Partner (R'-M) | Electrophilic Partner | General Product (R-R') |

| Suzuki-Miyaura | Aryl/Alkenyl Boronic Acid | 1,7-Difluoro-X-halonaphthalene | 1,7-Difluoro-X-(Aryl/Alkenyl)naphthalene |

| Stille | Aryl/Alkenyl Stannane | 1,7-Difluoro-X-halonaphthalene | 1,7-Difluoro-X-(Aryl/Alkenyl)naphthalene |

| Negishi | Aryl/Alkenyl Organozinc | 1,7-Difluoro-X-halonaphthalene | 1,7-Difluoro-X-(Aryl/Alkenyl)naphthalene |

| Heck | Alkene | 1,7-Difluoro-X-halonaphthalene | 1,7-Difluoro-X-(vinyl)naphthalene |

| Sonogashira | Terminal Alkyne | 1,7-Difluoro-X-halonaphthalene | 1,7-Difluoro-X-(alkynyl)naphthalene |

(Note: X represents a position on the naphthalene ring other than 1 or 7, typically bearing a more reactive leaving group like Br, I, or OTf for these reactions.)

Mechanistic Studies of Specific Transformations

Elucidation of Reaction Intermediates and Transition States

Understanding the mechanisms of chemical reactions requires the characterization of transient species known as reaction intermediates and the high-energy structures that connect them, called transition states. wikipedia.orgvasp.at A reaction intermediate is a short-lived, high-energy molecule that is formed from the reactants and reacts further to form the products. wikipedia.orgallen.in A transition state is the point of maximum energy along the reaction coordinate between a reactant/intermediate and the next species on the reaction pathway. wolfram.comlibretexts.org

For reactions involving 1,7-difluoronaphthalene, mechanistic studies, often supported by computational chemistry, can elucidate these fleeting species.

Reaction Intermediates:

Arene Oxide Intermediates: The metabolic oxidation of aromatic compounds often proceeds through arene oxide intermediates. acs.org In the transformation of 1,7-difluoronaphthalene to diol or naphthoquinone derivatives, the initial enzymatic or chemical epoxidation of one of the aromatic rings would form a 1,7-difluoronaphthalene oxide. This highly reactive epoxide can then undergo rearrangement to form a naphthol or be opened by nucleophiles.

Arenium Ions (Sigma Complexes): In electrophilic aromatic substitution reactions (e.g., nitration, halogenation), the electrophile attacks the π-system of the naphthalene ring to form a carbocation intermediate known as an arenium ion or sigma complex. allen.in The fluorine atoms, being electron-withdrawing, would deactivate the ring towards this attack and direct incoming electrophiles to specific positions. The stability of the possible arenium ion intermediates determines the regiochemical outcome of the reaction.

Radical Intermediates: Some transformations, particularly certain coupling reactions or reactions initiated by light or radical initiators, may proceed through radical intermediates. wikipedia.org

The table below outlines potential transformations of 1,7-difluoronaphthalene and the likely mechanistic features involved.

| Transformation Type | Example Reaction | Likely Intermediate(s) | Key Mechanistic Concept |

| Oxidation | Formation of Naphthols/Quinones | Arene Oxide | Epoxidation followed by rearrangement or nucleophilic opening. acs.org |

| Electrophilic Substitution | Nitration | Arenium Ion (Sigma Complex) | Stability of carbocation intermediate directs regioselectivity. allen.in |

| Nucleophilic Substitution | Reaction with Amines | Meisenheimer Complex | Formation of a resonance-stabilized anionic intermediate. |

| Cross-Coupling | Suzuki-Miyaura Coupling | Organopalladium Species | Catalytic cycle involving oxidative addition and reductive elimination. wikipedia.org |

Applications and Advanced Materials Research Involving 1,7 Difluoronaphthalene

Precursor in Organic Synthesis

The reactivity of the 1,7-difluoronaphthalene scaffold allows for its elaboration into a variety of functionalized derivatives and complex aromatic systems.

Synthesis of Functionalized Naphthalene (B1677914) Derivatives

1,7-Difluoronaphthalene serves as a versatile starting material for the synthesis of a range of functionalized naphthalene derivatives. The fluorine atoms influence the regioselectivity of subsequent chemical transformations, enabling the targeted synthesis of specific isomers. For instance, electrophilic substitution reactions, such as nitration and bromination, can be directed to specific positions on the naphthalene ring due to the electronic effects of the fluorine substituents.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be employed to replace the fluorine atoms with other functional groups, leading to the formation of diverse derivatives such as naphthyl ethers and amines. This controlled functionalization is crucial for building molecular complexity and accessing novel chemical entities. An example includes the synthesis of mono- and difluoronaphthoic acids, where fluorinated naphthalenes are key intermediates. researchgate.netresearchgate.net Electrochemical methods have also been developed for the synthesis of functionalized naphthalene derivatives from simpler precursors, highlighting the ongoing innovation in this area. nih.gov

Building Block for Complex Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are of significant interest due to their unique electronic and optical properties, which make them suitable for applications in organic electronics. 1,7-Difluoronaphthalene can act as a foundational unit in the construction of larger, more complex PAHs. sioc-journal.cn

The synthesis of these larger systems often involves coupling reactions where the difluoronaphthalene core is annulated with additional aromatic rings. The presence of fluorine can influence the geometry and electronic structure of the resulting PAH, thereby tuning its properties for specific applications. Research in this area explores the formation of both planar and non-planar PAHs, with the latter being important for creating three-dimensional carbonaceous nanostructures. uhmreactiondynamics.org

Materials Science Applications

The unique properties conferred by fluorine atoms make 1,7-difluoronaphthalene and its derivatives attractive for various applications in materials science, particularly in the development of liquid crystals, organic semiconductors, and polymers.

Role in Liquid Crystal Development

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. uni-halle.de They are widely used in display technologies such as LCDs. The introduction of fluorine atoms into liquid crystal molecules can significantly enhance their properties, including thermal stability and optical anisotropy.

While direct research on 1,7-difluoronaphthalene in liquid crystals is not extensively documented in the provided results, the general principles of using fluorinated naphthalenes in this field are well-established. For example, difluoronaphthalene derivatives have been investigated for their liquid crystalline behavior. The shape and polarity of molecules are critical factors in the formation of liquid crystal phases, and the strategic placement of fluorine atoms in the naphthalene scaffold can be used to fine-tune these properties. googleapis.com Researchers are continually exploring new, more efficient, and environmentally friendly methods for producing liquid crystals. uni-halle.de

Table 1: Properties of a Commercial Liquid Crystal (BHR71200-100) for Context

| Property | Value |

| Ordinary Refractive Index | 1.506 |

| Refractive Index Anisotropy | 0.199 |

| This table provides context on typical properties of liquid crystals. Data is for BHR71200-100 and is not directly related to 1,7-Difluoronaphthalene. researchgate.net |

Organic Semiconductor Research

Organic semiconductors are carbon-based materials that can conduct electricity under certain conditions. They are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The introduction of fluorine atoms into organic semiconductors is a common strategy to improve their performance and stability. rsc.org

Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can facilitate electron injection and transport, making the material more suitable for n-type (electron-conducting) applications. aip.orgnih.gov This approach also tends to increase the material's resistance to oxidation, leading to better air stability. aip.org

While specific research on 1,7-difluoronaphthalene as the primary semiconductor is not detailed, the principles are drawn from extensive research on other fluorinated systems, such as dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) and its fluorinated analogues. Fluorinated naphthalene diimides (NDIs) are a well-studied class of n-type organic semiconductors where fluorination enhances electron mobility and stability. rsc.orgresearchgate.net The insights gained from these systems suggest that 1,7-difluoronaphthalene could serve as a valuable building block for designing new high-performance, air-stable n-type organic semiconductors. ucl.ac.ukcity.ac.uk

Table 2: Comparison of Charge Carrier Mobilities in Selected Organic Semiconductors

| Material | Type | Mobility (cm²/Vs) |

| Pentacene | p-type | up to 5 |

| Fluorinated Naphthalene Diimide Derivative | n-type | up to 0.1 |

| Dicyanoperylene Diimides (PDI-RCN2) | n-type | Not specified, but noted for high electron mobility |

| This table provides a comparative overview of charge carrier mobilities in different organic semiconductors. aip.orgcity.ac.ukresearchgate.net |

Polymer Chemistry Applications

Polymers are large molecules composed of repeating structural units, or monomers. taylorfrancis.com The incorporation of fluorinated monomers, such as derivatives of 1,7-difluoronaphthalene, into a polymer chain can impart desirable properties to the resulting material. These properties can include enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. jchemrev.com

For example, polyimides are a class of high-performance polymers known for their exceptional thermal stability. jchemrev.com The synthesis of polyimides containing fluorinated naphthalene units could lead to materials with even greater performance characteristics, suitable for demanding applications in aerospace and electronics. google.com

In the context of conducting polymers, incorporating units like 1,7-difluoronaphthalene could be a strategy to tune the electronic properties of the polymer for use in organic electronic devices. thegraphenecouncil.org The field of polymer chemistry is vast, with ongoing research into new synthetic methods and applications for functional polymers. sigmaaldrich.comthebioscan.com The use of fluorinated building blocks like 1,7-difluoronaphthalene represents a promising avenue for the development of next-generation polymers with advanced functionalities. mdpi.com

1,7-Difluoronaphthalene as a Monomer in Condensation or Addition Polymerization (e.g., for novel fluoropolymers)

The incorporation of fluorinated monomers into polymers is a key strategy for developing high-performance materials. While specific, detailed examples of 1,7-difluoronaphthalene being directly used as a monomer in common addition or condensation polymerization are not extensively documented in readily available literature, its potential role can be understood from fundamental polymer chemistry principles.

Addition Polymerization: This process involves the joining of monomers, typically containing a carbon-carbon double bond, without the loss of any atoms. savemyexams.com Standard 1,7-difluoronaphthalene does not possess a polymerizable vinyl group, making it unsuitable as a monomer for direct addition polymerization.

Condensation Polymerization: This type of polymerization involves a reaction between two monomers with reactive functional groups, where a small molecule, such as water, is eliminated with each bond formed. nih.govnih.gov For 1,7-difluoronaphthalene to act as a monomer in this process, it would first need to be chemically modified to include at least two reactive functional groups (e.g., hydroxyl, amino, or carboxylic acid groups).

A more advanced method for incorporating aromatic units like difluoronaphthalene into a polymer backbone is through step-growth polycondensation reactions, such as Suzuki or Stille cross-coupling. mdpi.com In this scenario, a dihalogenated derivative (for instance, a dibromo- or diiodo-1,7-difluoronaphthalene) could be reacted with a co-monomer containing two boronic acid or organotin groups. This approach is a powerful tool for creating precisely structured polyarenes, which are polymers with aromatic rings in their main chain. While research exists on the synthesis of polyarenes, specific studies detailing the use of 1,7-difluoronaphthalene derivatives in these reactions are not prominent.

The synthesis of fluoropolymers is an active area of research, utilizing various fluorinated monomers like tetrafluoroethylene (B6358150) (TFE), vinylidene fluoride (B91410) (VDF), and hexafluoropropylene (HFP) to create materials with exceptional properties. chemicalbook.combath.ac.uknih.gov The interest in monomers like difluoronaphthalene stems from the unique properties that fluorine atoms impart to the resulting polymers.

Influence of Fluorine on Polymer Electronic Properties and Stability

Electronic Properties: The high electronegativity of fluorine significantly alters the electronic landscape of a polymer. cymitquimica.com

Energy Levels: Incorporating fluorine atoms into conjugated polymers is a widely used strategy to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. libretexts.orgnsc.ru This can enhance the air stability of n-type semiconducting polymers.

Dielectric Constant: Fluoropolymers are known for their low dielectric constants. The strong pull of the fluorine nucleus on its electrons reduces the polarizability of the molecular chains, which in turn lowers the material's ability to store electrical energy in an electric field. This property is highly desirable for applications in high-frequency electronics and as insulating layers.

Charge Transport: Fluorination can promote more ordered thin-film morphologies and stronger intrachain interactions through non-covalent interactions (e.g., S···F). libretexts.org This increased order and polymer backbone coplanarity can improve charge carrier mobility, which is crucial for applications in organic field-effect transistors (OFETs). libretexts.org

Polymer Stability: The stability of fluoropolymers is one of their most defining characteristics, contributing to their use in harsh environments.

Thermal Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (approximately 485 kJ/mol). mdpi.comcymitquimica.com This inherent strength means that a significant amount of energy is required to break these bonds, leading to excellent thermal stability in fluorinated polymers. nih.govcymitquimica.com

Chemical Stability: The sheath of fluorine atoms around the carbon backbone effectively protects it from chemical attack. Fluoropolymers exhibit remarkable resistance to a wide range of solvents, acids, and bases.

UV and Weather Resistance: The strong C-F bond also contributes to outstanding resistance to UV radiation and weathering, making fluoropolymers highly durable for outdoor applications. mdpi.com

Low Surface Energy: Fluorination reduces the surface energy of materials, resulting in properties like hydrophobicity (water-repellence) and oleophobicity (oil-repellence). nih.govcymitquimica.com This leads to the non-stick and anti-fouling surfaces for which materials like PTFE (Teflon) are famous.

Interactive Data Table: General Properties of Fluoropolymers vs. Non-Fluorinated Analogs

| Property | General Fluoropolymer | Typical Hydrocarbon Polymer | Influence of Fluorine |

| Thermal Stability | High (e.g., PTFE up to 260°C) | Moderate to Low | Increases stability due to strong C-F bond. nih.govcymitquimica.com |

| Chemical Resistance | Excellent | Variable | Significantly enhances resistance to acids, bases, and solvents. |

| Dielectric Constant (@1 MHz) | Low (e.g., PTFE ~2.1) | Higher (e.g., Polyethylene ~2.25) | Lowers the dielectric constant. |

| Surface Energy | Very Low | Higher | Reduces surface energy, leading to non-stick properties. nih.gov |

| Water Absorption | Negligible | Low to Moderate | Decreases water absorption. |

| UV Resistance | Excellent | Poor to Good | Greatly improves resistance to UV degradation. |

Q & A

Q. What spectroscopic methods are recommended for characterizing structural isomers of 1,7-Difluoronaphthalene?

- Methodological Answer : Combine 1H NMR , 13C NMR , and IR spectroscopy to differentiate isomers. NMR chemical shifts and coupling constants reveal positional fluorine effects, while IR identifies C-F stretching modes (600–800 cm⁻¹). Validate molecular weight via electron ionization mass spectrometry (EI-MS) . Computational tools (e.g., DFT) can predict spectra for comparison. For example, 2,7-dimethylnaphthalene analogs show distinct NMR splitting patterns due to symmetry .

Q. What in vivo models are appropriate for preliminary toxicity screening of 1,7-Difluoronaphthalene?

- Methodological Answer : Use rodent models (rats/mice) with controlled exposure routes (inhalation, oral, dermal). Monitor systemic endpoints: hepatic (ALT/AST levels), renal (creatinine clearance), and respiratory (histopathology). Include dose-response groups and negative controls. Follow protocols aligned with Table B-1 inclusion criteria for species and outcomes .

Q. How can researchers validate synthetic yields of 1,7-Difluoronaphthalene derivatives?

- Methodological Answer : Optimize reaction conditions (solvent, catalyst, temperature) using HPLC or GC with internal standards. For fluorinated naphthalenes, track byproducts via 19F NMR . Compare retention times/purity to commercial standards (if available) or literature-reported chromatographic data (e.g., Table C-6 risk-of-bias criteria ensure reproducibility) .

Advanced Research Questions

Q. How can discrepancies between computational and experimental spectroscopic data for 1,7-Difluoronaphthalene be resolved?

- Methodological Answer : Refine density functional theory (DFT) models by incorporating exact-exchange terms (e.g., hybrid functionals like B3LYP) to improve thermochemical accuracy . Cross-validate with high-resolution MS and isotopic distribution analysis. For example, adjust basis sets to account for fluorine’s electronegativity, then compare calculated vs. observed IR peaks .

Q. What strategies mitigate interference from fluorinated byproducts in metabolite profiling?

- Methodological Answer : Use UHPLC-MS/MS with collision-induced dissociation (CID) to isolate target ions. Apply nontargeted metabolomics workflows:

Acquire accurate-mass data (≤ 5 ppm error) to assign molecular formulas.

Compare MS/MS fragmentation patterns to libraries (e.g., NIST) or synthetic standards.

Employ isotopic labeling (e.g., 13C) to trace metabolic pathways .

Q. How do fluorination patterns influence reaction mechanisms in 1,7-Difluoronaphthalene functionalization?

- Methodological Answer : Study adamantylation or electrophilic substitution kinetics via stopped-flow NMR . Fluorine’s electron-withdrawing effects alter transition states—monitor intermediate stability using low-temperature spectroscopy. For example, trifluoroacetic acid-mediated reactions show faster diketone formation in 1,4-dihydroxynaphthalene derivatives due to fluorine’s meta-directing effects .

Q. What computational approaches predict environmental persistence of 1,7-Difluoronaphthalene?

- Methodological Answer : Simulate degradation pathways using molecular dynamics (MD) and quantitative structure-activity relationship (QSAR) models. Input parameters: bond dissociation energies (C-F vs. C-H), octanol-water partition coefficients (log P), and UV absorption spectra. Validate against experimental half-life data from controlled photolysis studies .

Data Contradiction Analysis

Q. How should conflicting toxicity data from in vitro vs. in vivo studies be interpreted?

- Methodological Answer : Reconcile discrepancies by assessing bioavailability (e.g., fluorinated compounds may have poor cellular uptake in vitro). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC50 values to in vivo doses. Cross-reference with Table C-7 risk-of-bias criteria to evaluate study design rigor (e.g., randomization, blinding) .

Q. Why do different DFT functionals yield varying thermodynamic stability rankings for fluorinated naphthalenes?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) outperform gradient-corrected ones in capturing exact exchange, critical for fluorine’s electronegativity. Compare Gibbs free energy calculations across multiple functionals (e.g., PBE, M06-2X) and validate against experimental calorimetry data. Systematic error analysis (e.g., ±2.4 kcal/mol in atomization energies) is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.